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Compound of Interest

Compound Name: Isobutyl laurate

Cat. No.: B1585450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl
laurate (CAS No: 37811-72-6), a fatty acid ester with applications in various scientific and

industrial fields. Due to the limited availability of public experimental spectra, this document

presents a combination of experimental mass spectrometry data and computationally predicted

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This approach

offers valuable insights for the structural characterization and analysis of this compound.

Molecular Structure
Isobutyl laurate is the ester formed from lauric acid and isobutanol. Its structure consists of a

12-carbon saturated fatty acid chain linked to an isobutyl group.

Molecular Formula: C₁₆H₃₂O₂ Molecular Weight: 256.42 g/mol

Spectroscopic Data
The following sections present the mass spectrometry, predicted NMR, and predicted IR data

for isobutyl laurate in a structured format for clarity and comparative analysis.

The electron ionization mass spectrum of isobutyl laurate is characterized by fragmentation of

the ester. The most prominent peaks are listed below.[1]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

57 100.0 [C₄H₉]⁺ (isobutyl cation)

41 65.8 [C₃H₅]⁺

56 63.1 [C₄H₈]⁺

74 55.1
McLafferty rearrangement

product

43 48.7 [C₃H₇]⁺

185 31.6
[CH₃(CH₂)₁₀CO]⁺ (lauroyl

cation)

201 21.1 [M - C₄H₉O]⁺

256 5.3 [M]⁺ (Molecular Ion)

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling

constants for isobutyl laurate in a standard deuterated solvent like CDCl₃.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.85 Doublet (d) 2H -O-CH₂-CH(CH₃)₂

~2.25 Triplet (t) 2H -CH₂-COO-

~1.90 Multiplet (m) 1H -O-CH₂-CH(CH₃)₂

~1.60 Quintet (quint) 2H -CH₂-CH₂-COO-

~1.25 Broad Singlet 16H -(CH₂)₈-

~0.90 Doublet (d) 6H -CH(CH₃)₂

~0.85 Triplet (t) 3H CH₃-(CH₂)₈-

The predicted ¹³C NMR chemical shifts for isobutyl laurate are presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1585450?utm_src=pdf-body
https://www.benchchem.com/product/b1585450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Carbon Assignment

~173.5 C=O

~70.5 -O-CH₂-

~34.5 -CH₂-COO-

~32.0 -(CH₂)₉-CH₃

~29.5 -(CH₂)ₙ- (multiple peaks)

~28.0 -O-CH₂-CH-

~25.0 -CH₂-CH₂-COO-

~22.5 -(CH₂)-CH₃

~19.0 -CH(CH₃)₂

~14.0 -CH₃

The predicted characteristic infrared absorption bands for isobutyl laurate are summarized in

the following table.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2955-2850 Strong C-H stretching (alkane)

~1740 Strong C=O stretching (ester)

~1465 Medium C-H bending (alkane)

~1170 Strong C-O stretching (ester)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These represent standard methodologies and may be adapted based on the

specific instrumentation used.
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Technique: Electron Ionization (EI) Mass Spectrometry.

Sample Introduction: The sample is introduced into the ion source, often via a gas

chromatograph (GC) for separation and purification. The sample is vaporized by heating.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a molecular ion and

various fragment ions.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Sample Preparation: Approximately 10-20 mg of isobutyl laurate is dissolved in about 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small

amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift

referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer. A one-dimensional

¹H NMR spectrum is acquired using a standard pulse sequence. The number of scans can

be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is typically required for ¹³C NMR due to the lower natural abundance of the

¹³C isotope.

Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.

Sample Preparation: As isobutyl laurate is a liquid at room temperature, a thin film of the

neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is

placed directly onto the ATR crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1585450?utm_src=pdf-body
https://www.benchchem.com/product/b1585450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is

recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

The instrument's software automatically subtracts the background spectrum from the sample

spectrum to produce the final IR spectrum. The data is typically collected over a range of

4000-400 cm⁻¹.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like isobutyl laurate.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the process of spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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